2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Overview
Description
“2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” is a chemical compound with the molecular formula C31H30N2 . It is a structural surrogate of piperazine .
Synthesis Analysis
A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The synthesis of 1-substituted 2,6-diazaspiro[3.3]heptane has also been described, which affords excellent yields (up to 89%) and high diastereomeric ratios (dr up to 98:2) and delivers differentially protected amines within the products .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 68 bonds, including 38 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 24 aromatic bonds, 2 four-membered rings, 4 six-membered rings, 2 tertiary amines (aliphatic), and 2 Azetidines .
Chemical Reactions Analysis
The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .
Physical and Chemical Properties Analysis
The average mass of “this compound” is 430.583 Da and the monoisotopic mass is 430.240906 Da .
Scientific Research Applications
Synthesis and Catalytic Applications
Synthesis of 2,6-Diazaspiro[3.3]heptanes : Burkhard and Carreira (2008) reported a concise and scalable synthesis method for 2,6-diazaspiro[3.3]heptane, showcasing its utility in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. This work highlights the compound's versatility as a structural surrogate of piperazine in synthesis processes (Burkhard & Carreira, 2008).
Novel Synthesis Routes : Hamza et al. (2007) described a practical route to synthesize 2,6-diazaspiro[3.3]heptanes through reductive amination of a readily available aldehyde with primary amines or anilines. This synthesis approach is suitable for both library and large-scale production, demonstrating the adaptability of the compound in various synthetic contexts (Hamza et al., 2007).
Chemical Properties and Applications
- Axial Chirality and Conformational Rigidity : A study by Naruse and Kugiya (2013) focused on designing a new axially chiral diphosphine with conformational rigidity. They explored 2,6-diphosphaspiro[3.3]heptane, a molecule with axial asymmetry due to puckering of the phosphetane ring systems. Its nitrogen congener, 2,6-diazaspiro[3.3]heptane, was referenced for comparison, emphasizing the unique structural properties of these compounds and their potential applications in stereochemistry (Naruse & Kugiya, 2013).
Structural and Ligand Studies
- Structural Studies of Spirocyclic Compounds : Research by Petrukhina et al. (2005) involved the preparation and characterization of various chalcogen-containing spirocycles, including 2,6-dithiaspiro[3.3]heptane and 2,6-diselenaspiro[3.3]heptane. These studies contribute to understanding the structural aspects of spirocyclic compounds related to 2,6-diazaspiro[3.3]heptane, underlining their potential as ligands in coordination chemistry (Petrukhina et al., 2005).
Properties
IUPAC Name |
2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)32-21-31(22-32)23-33(24-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDPYLKLAKPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)CN(C2)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582107 | |
Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913814-37-6 | |
Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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